molecular formula C19H19N3O7S B4119961 N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

Cat. No.: B4119961
M. Wt: 433.4 g/mol
InChI Key: QTTHEQNOUINCFJ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide is a complex organic compound characterized by its unique structural features

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7S/c1-12-3-6-14(7-4-12)30(27,28)21-16(8-10-18(21)23)19(24)20-15-11-13(22(25)26)5-9-17(15)29-2/h3-7,9,11,16H,8,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTHEQNOUINCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide typically involves multiple steps, starting from readily available precursors. The process generally includes nitration, sulfonylation, and amide formation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

    Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride derivative in the presence of a base such as pyridine.

    Amide Formation: The final step involves the formation of the amide bond through the reaction of the sulfonylated intermediate with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
  • N-(2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
  • N-(2-methoxy-5-nitrophenyl)-1-[(4-chlorophenyl)sulfonyl]-5-oxoprolinamide

Uniqueness

N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide stands out due to the presence of both methoxy and nitro groups on the aromatic ring, which confer unique chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
Reactant of Route 2
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N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

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